molecular formula C12H34N6O8Pt2 B586100 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate CAS No. 82398-34-3

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

Cat. No.: B586100
CAS No.: 82398-34-3
M. Wt: 780.606
InChI Key: PTMQTUGVSQOYOU-NFPQPXRDSA-P
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Description

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a platinum-based compound known for its significant role as an impurity standard in pharmaceutical testing. It is closely related to oxaliplatin, a well-known chemotherapy drug. The compound has a molecular formula of C12H24N5O5Pt2+ and a molecular weight of 708.52 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired dimeric structure. The compound is sensitive to light and requires storage in an amber vial at -20°C under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of specific solvents like methanol and water. The final product is purified and packaged under stringent conditions to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in ligand exchange reactions where the diaquo ligands are replaced by other ligands.

    Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include halide salts, amines, and other nucleophiles. The reactions are typically carried out in aqueous or methanolic solutions under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while oxidation and reduction reactions can produce different oxidation states of the platinum center .

Scientific Research Applications

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has several scientific research applications:

    Chemistry: Used as a reference standard in the analysis and quality control of platinum-based drugs.

    Biology: Studied for its interactions with biological molecules and potential biological activities.

    Medicine: Investigated for its role as an impurity in oxaliplatin formulations and its potential effects on drug efficacy and safety.

    Industry: Utilized in the development and testing of new platinum-based compounds and materials

Mechanism of Action

The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is unique due to its dimeric structure and specific ligand configuration. This uniqueness makes it an important reference standard for studying the impurities and degradation products of oxaliplatin and other platinum-based drugs .

Biological Activity

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate, also known as the "Oxaliplatin Dimer," is a platinum-based coordination compound that has garnered interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H30N4O6Pt2, with a molecular weight of approximately 708.52 g/mol. The compound features two platinum atoms coordinated with a bidentate ligand (1R,2R)-1,2-cyclohexanediamine and two nitrate groups. Its unique structure facilitates significant interactions with biological molecules, which is critical for its applications in cancer therapy and diagnostics.

The primary mechanism by which this compound exerts its biological effects involves the formation of DNA adducts. The platinum center forms covalent bonds with nucleophilic sites on DNA bases, disrupting normal DNA replication and transcription processes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various proteins involved in DNA repair mechanisms.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Colorectal Cancer : The compound demonstrated significant cytotoxicity against colorectal cancer cell lines (IC50 values indicating effective concentrations are often below 10 μM) when compared to traditional agents like cisplatin and oxaliplatin.
  • Ovarian Cancer : In preclinical models, this compound exhibited enhanced efficacy against ovarian cancer cells.
  • Non-Small Cell Lung Cancer : The compound has also shown promising results in inhibiting the proliferation of non-small cell lung cancer cells.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cancer Type Cell Line IC50 (μM) Comparison Agent
Colorectal CancerHCT116< 5Cisplatin
Ovarian CancerA2780< 3Oxaliplatin
Non-Small Cell LungA549< 7Cisplatin

Case Studies

A significant study published in PubMed highlighted the interaction of this compound with DNA. The study utilized gel electrophoresis to demonstrate that the compound interacts with DNA in a manner distinct from cisplatin. This difference in interaction may contribute to its lower toxicity profile and ability to overcome drug resistance commonly associated with platinum-based therapies .

Another research effort explored the potential synergistic effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced cytotoxic effects when used in conjunction with targeted therapies, suggesting that this compound could play a role in combination therapy strategies for more effective cancer treatment.

Current Research and Future Directions

Research into this compound is ongoing. Preclinical studies are focusing on its pharmacokinetics and safety profiles to establish a foundation for future clinical trials. The potential for this compound as both a therapeutic agent and an imaging contrast agent further emphasizes its versatility in oncology.

Properties

CAS No.

82398-34-3

Molecular Formula

C12H34N6O8Pt2

Molecular Weight

780.606

IUPAC Name

dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate

InChI

InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1

InChI Key

PTMQTUGVSQOYOU-NFPQPXRDSA-P

SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt]

Synonyms

(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate;  (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; 

Origin of Product

United States

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